3-[5-(2,5-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2,5-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazoline ring fused with a pyridine ring, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-[5-(2,5-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyphenylacetonitrile and 2-fluorobenzaldehyde, which undergo a series of condensation and cyclization reactions to form the pyrazoline and pyridine rings. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research indicates its potential use as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or oxidative stress .
Comparison with Similar Compounds
Similar compounds include other pyrazoline derivatives, such as:
- 3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
- 3-(4-Chlorophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole Compared to these compounds, 3-[5-(2,5-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE exhibits unique properties due to the presence of the fluorophenyl group, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C24H24FN3O3 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-[3-(2,5-dimethoxyphenyl)-2-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-4,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C24H24FN3O3/c1-14-11-15(2)26-24(29)23(14)19-13-21(17-12-16(30-3)9-10-22(17)31-4)28(27-19)20-8-6-5-7-18(20)25/h5-12,21H,13H2,1-4H3,(H,26,29) |
InChI Key |
DTMAVMVTXZZTLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.